Tetrabutylphosphonium Tetraphenylborate
Overview
Description
Tetrabutylphosphonium Tetraphenylborate is a chemical compound with the molecular formula C40H56BP and a molecular weight of 578.67 g/mol. It is a white to almost white powder with a melting point ranging from 227°C to 234°C. This compound is known for its high purity, typically greater than 98%. It is insoluble in water but soluble in organic solvents such as chloroform, tetrahydrofuran, and acetone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrabutylphosphonium Tetraphenylborate typically involves the reaction of tetrabutylphosphonium chloride with tetraphenylborate salts under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: In an industrial setting, the compound is produced through a similar reaction but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tetrabutylphosphonium Tetraphenylborate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products depending on the nucleophile used.
Scientific Research Applications
Tetrabutylphosphonium Tetraphenylborate is widely used in scientific research due to its unique properties. It is employed in chemistry for its role as a phase transfer catalyst, facilitating reactions between substances in different phases. In biology, it is used as a reagent in molecular biology techniques, such as DNA extraction and purification. In industry, it is used in the production of various chemicals and materials due to its stability and solubility properties.
Mechanism of Action
The mechanism by which Tetrabutylphosphonium Tetraphenylborate exerts its effects depends on its specific application. As a phase transfer catalyst, it works by transferring a reactant from one phase to another, thereby increasing the reaction rate. The molecular targets and pathways involved vary depending on the reaction or application, but generally, the compound interacts with other molecules to facilitate or catalyze chemical processes.
Comparison with Similar Compounds
Tetrabutylphosphonium Tetraphenylborate is unique compared to other similar compounds due to its high stability, solubility in organic solvents, and ability to act as a phase transfer catalyst. Similar compounds include Tetraethylammonium Tetraphenylborate and Tetrapropylammonium Tetraphenylborate, but this compound stands out for its superior performance in various applications.
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Properties
IUPAC Name |
tetrabutylphosphanium;tetraphenylboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C16H36P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-20H;5-16H2,1-4H3/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWSZNMGVXKACZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[P+](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56BP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554194 | |
Record name | Tetrabutylphosphanium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29089-62-1 | |
Record name | Tetrabutylphosphanium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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